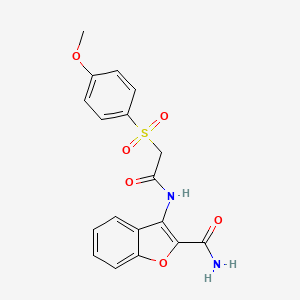![molecular formula C8H8BrN3 B2832852 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1781102-25-7](/img/structure/B2832852.png)
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the CAS Number: 1781102-25-7 . It has a molecular weight of 226.08 . It is in powder form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H8BrN3/c1-5-8-7 (12 (2)11-5)3-6 (9)4-10-8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 226.08 . It is in powder form .科学的研究の応用
Heterocyclic Compound Synthesis
A key aspect of research involving 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is its role in the synthesis of heterocyclic compounds. For example, the work by Mohareb and MegallyAbdo (2015) demonstrates the use of 3-bromoacetylcoumarin, a compound with some structural similarity, as a starting material for synthesizing various heterocyclic derivatives including pyran, pyridine, and pyrazole derivatives. These compounds exhibited significant cytotoxic effects against various human cancer cell lines, showcasing their potential in anticancer research (Mohareb & MegallyAbdo, 2015).
Coordination Chemistry and Metal Complexes
Research on pyrazolylpyridine derivatives, closely related to the target compound, highlights their application in coordination chemistry and the formation of metal complexes. Omondi et al. (2018) and Nyamato et al. (2016) explored the synthesis and kinetics of substitution reactions of pyrazolylpyridine derivatives with metals such as ruthenium and nickel, respectively. These complexes showed potential for applications ranging from catalysis to the study of reaction mechanisms in organometallic chemistry (Omondi et al., 2018); (Nyamato et al., 2016).
Antibacterial and Antimicrobial Applications
The synthesis of new polyheterocyclic ring systems derived from similar compounds, as described by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019), involves the creation of pyrazolo[3,4-b]pyridine-based heterocycles. These compounds were evaluated for their in vitro antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019).
Polymerization and Material Science
In the realm of material science, the synthesis of nickel(II) complexes bearing pyrazolylpyridines has implications for ethylene oligomerization, as investigated by Nyamato et al. (2016). These complexes serve as catalysts in producing specific oligomers, underlining the importance of such compounds in polymer science and industrial applications (Nyamato et al., 2016).
Safety and Hazards
特性
IUPAC Name |
6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKPEUPMSQGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781102-25-7 |
Source


|
| Record name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)




![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)

![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)